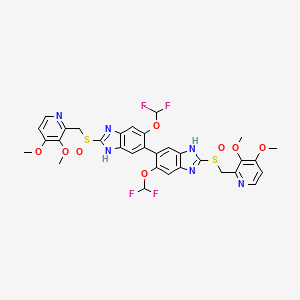
Dimère de pantoprazole
Vue d'ensemble
Description
Pantoprazole is a proton pump inhibitor (PPI) that decreases the amount of acid produced in the stomach . It is used to treat certain conditions in which there is too much acid in the stomach, such as erosive esophagitis or “heartburn” caused by gastroesophageal reflux disease (GERD) .
Synthesis Analysis
The synthesis of Pantoprazole involves the formation of a radical cation in the pH range of 5−8 . The difluoromethoxy group plays a crucial role in stabilizing the C-6 free radical, which is a prerequisite for the formation of the dimer byproduct . The synthesis of Pantoprazole RC E is reported using the benzidine rearrangement .
Molecular Structure Analysis
Pantoprazole is chemically known as 5-(difluoromethoxy)-2-[{(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole . The structure of Pantoprazole was confirmed through mass, IR, and NMR analyses .
Chemical Reactions Analysis
The oxidation of sulfide in the synthesis of Pantoprazole API has been reported for the first time . The formation of biaryls involves oxidative coupling of the aromatic rings using free-radical-forming .
Physical and Chemical Properties Analysis
Pantoprazole is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry, as well as by a positive reaction to the sodium ion .
Applications De Recherche Scientifique
Inhibiteur de la pompe à protons
Le pantoprazole sodique, un dérivé benzimidazolique substitué, est un inhibiteur irréversible de la pompe à protons . Il est principalement utilisé pour le traitement des ulcères duodénaux, des ulcères gastriques et de la maladie de reflux gastro-œsophagien (MRGE) .
Contrôle des impuretés dans la synthèse des médicaments
Les monographies de la Pharmacopée européenne (Ph. Eur.) et de la Pharmacopée américaine (USP) spécifient six impuretés, à savoir ; les impuretés A, B, C, D, E et F, respectivement pour son principe pharmaceutique (API) . L’identification et la synthèse de toutes les impuretés, à l’exception de l’impureté E, sont bien décrites dans la littérature .
Formation de l’impureté dimère E
Les perspectives de formation et de contrôle de l’impureté E jusqu’à ≤0,03 % dans la synthèse du pantoprazole sodique sesquihydraté (PAN) ont été discutées en détail pour la première fois . Le présent travail a décrit le cheminement vers le développement réussi d’une procédure de préparation optimale de l’impureté dimère E .
Mécanisme de formation
Le mécanisme le plus plausible impliqué dans la formation de l’impureté E a été proposé . Un mécanisme de formation du composé E apparenté au pantoprazole (RC E) est proposé, impliquant la formation d’un cation radicalaire dans la plage de pH de 5 à 8 .
Mécanisme D'action
Target of Action
Pantoprazole primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, Pantoprazole effectively suppresses both basal and stimulated gastric acid secretion .
Mode of Action
Pantoprazole interacts with its target, the (H+, K+)-ATPase enzyme, by covalently binding to sulfhydryl groups of cysteines found on the enzyme . This binding is irreversible, meaning new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of Pantoprazole’s antisecretory effect persists longer than 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by Pantoprazole is the gastric acid secretion pathway. By inhibiting the (H+, K+)-ATPase enzyme, Pantoprazole prevents the final step in gastric acid production . This leads to a decrease in both basal and stimulated gastric acid secretion . Pantoprazole also affects other pathways related to inflammation and apoptosis .
Pharmacokinetics
Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It has a total serum clearance of 0.1 l/h/kg and a serum elimination half-life of about 1.1 hours . Pantoprazole is mainly metabolized by cytochrome P450 (CYP) 2C19 .
Result of Action
The molecular and cellular effects of Pantoprazole’s action primarily involve the suppression of gastric acid secretion . This leads to the healing of tissue damage caused by gastric acid, such as erosive esophagitis . Pantoprazole also has effects on inflammation and apoptosis pathways, contributing to its therapeutic effects .
Action Environment
The action of Pantoprazole can be influenced by environmental factors such as pH conditions . For example, the formation of autophagosomes and the effect on autophagic flux can depend on the pH conditions . Additionally, the formation of certain impurities in the synthesis of Pantoprazole can be influenced by environmental factors .
Safety and Hazards
Orientations Futures
Pantoprazole is usually given for up to 8 weeks at a time while your esophagus heals . It is also used to treat Zollinger-Ellison syndrome and other conditions involving excess stomach acid . Pantoprazole doses should be slowly lowered, or tapered, before discontinuing as rapid discontinuation of PPIs such as Pantoprazole may cause a rebound effect and a short term increase in hypersecretion .
Analyse Biochimique
Biochemical Properties
Pantoprazole dimer plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which are involved in its metabolism . The interaction with these enzymes can lead to the formation of reactive intermediates that may contribute to its biochemical activity. Additionally, pantoprazole dimer can bind to proton pumps in the stomach lining, inhibiting their activity and reducing gastric acid secretion .
Cellular Effects
Pantoprazole dimer affects various types of cells and cellular processes. In gastric parietal cells, it inhibits the H+/K+ ATPase enzyme, leading to a decrease in gastric acid production . This inhibition can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction in acid secretion can alter the expression of genes involved in acid production and transport. Additionally, pantoprazole dimer may affect the proliferation and differentiation of gastric epithelial cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways .
Molecular Mechanism
The molecular mechanism of pantoprazole dimer involves its binding to the H+/K+ ATPase enzyme in gastric parietal cells. This binding inhibits the enzyme’s activity, preventing the exchange of hydrogen and potassium ions across the cell membrane . The inhibition of this enzyme leads to a reduction in gastric acid secretion. Additionally, pantoprazole dimer can interact with cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biochemical activity . These interactions can result in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pantoprazole dimer can change over time. The stability of pantoprazole dimer is influenced by factors such as pH and temperature . Over time, pantoprazole dimer may degrade into other byproducts, which can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to pantoprazole dimer can lead to changes in cellular metabolism and gene expression . These changes may result in altered cellular function and potential toxicity.
Dosage Effects in Animal Models
The effects of pantoprazole dimer vary with different dosages in animal models. At low doses, pantoprazole dimer can effectively inhibit gastric acid secretion without causing significant adverse effects . At high doses, pantoprazole dimer may cause toxic effects, such as liver damage and alterations in enzyme activity . Threshold effects have been observed, where the impact of pantoprazole dimer on cellular function and metabolism becomes more pronounced at higher doses.
Metabolic Pathways
Pantoprazole dimer is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes . The primary enzymes involved in its metabolism are CYP2C19 and CYP3A4, which convert pantoprazole dimer into its metabolites . These metabolic pathways can affect the levels of metabolites and influence metabolic flux. Additionally, pantoprazole dimer can interact with other enzymes and cofactors, further modulating its metabolic activity .
Transport and Distribution
Pantoprazole dimer is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, pantoprazole dimer can accumulate in specific compartments, such as the endoplasmic reticulum and lysosomes . This localization can influence its activity and function, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of pantoprazole dimer is influenced by targeting signals and post-translational modifications. Pantoprazole dimer can be directed to specific compartments or organelles, such as the endoplasmic reticulum and lysosomes, where it exerts its effects . The localization of pantoprazole dimer can affect its activity and function, as well as its interactions with other biomolecules. For example, its accumulation in the endoplasmic reticulum may influence protein folding and secretion .
Propriétés
IUPAC Name |
5-(difluoromethoxy)-6-[6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-yl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F4N6O8S2/c1-45-23-5-7-37-21(27(23)47-3)13-51(43)31-39-17-9-15(25(49-29(33)34)11-19(17)41-31)16-10-18-20(12-26(16)50-30(35)36)42-32(40-18)52(44)14-22-28(48-4)24(46-2)6-8-38-22/h5-12,29-30H,13-14H2,1-4H3,(H,39,41)(H,40,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDAWOKDELVUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)OC(F)F)C4=CC5=C(C=C4OC(F)F)N=C(N5)S(=O)CC6=NC=CC(=C6OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F4N6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






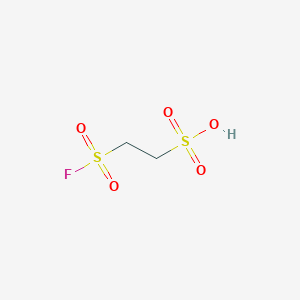
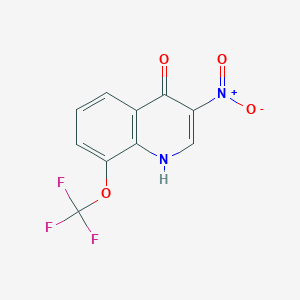
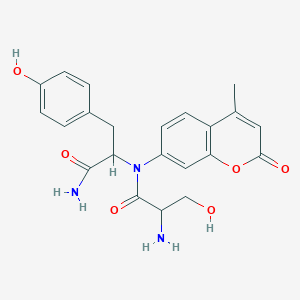
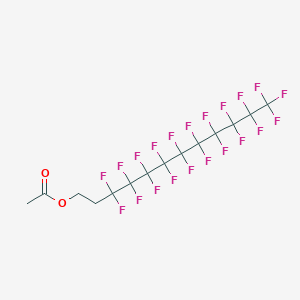
![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)

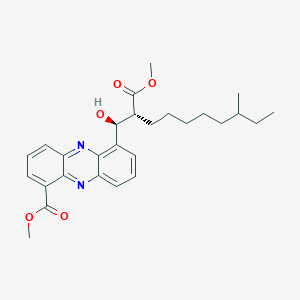
![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)
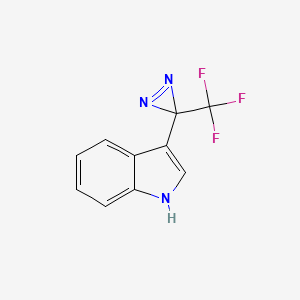
![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
